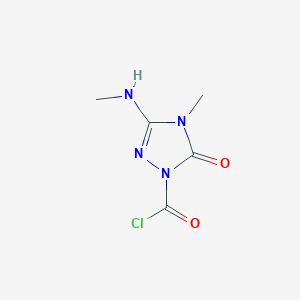
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride, also known as MMTCC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMTCC is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. In
科学的研究の応用
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been studied for its potential as an antitumor agent. Studies have shown that 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for further development as a cancer treatment. In material science, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been studied for its potential as a building block for the synthesis of novel materials. In agriculture, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been studied for its potential as a fungicide and herbicide.
作用機序
The exact mechanism of action of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is not fully understood. However, studies have shown that 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to have both biochemical and physiological effects. In terms of biochemical effects, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to inhibit the activity of certain enzymes, such as thymidylate synthase, which is involved in DNA synthesis. In terms of physiological effects, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.
実験室実験の利点と制限
One advantage of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is its potential as a building block for the synthesis of novel materials. Another advantage is its potential as an antitumor agent. However, one limitation of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride is that its mechanism of action is not fully understood, which makes it difficult to develop as a drug.
将来の方向性
There are several future directions for the study of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride. One direction is to further explore its potential as an antitumor agent. Another direction is to study its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride.
合成法
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 4-methyl-3-nitro-5-oxo-4,5-dihydro-1H-1,2,4-triazole with methylamine to form 4-methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole. This intermediate is then reacted with phosgene to form the final product, 4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride.
特性
CAS番号 |
132534-73-7 |
|---|---|
製品名 |
4-Methyl-3-(methylamino)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carbonyl chloride |
分子式 |
C5H7ClN4O2 |
分子量 |
190.59 g/mol |
IUPAC名 |
4-methyl-3-(methylamino)-5-oxo-1,2,4-triazole-1-carbonyl chloride |
InChI |
InChI=1S/C5H7ClN4O2/c1-7-4-8-10(3(6)11)5(12)9(4)2/h1-2H3,(H,7,8) |
InChIキー |
YDAXAZCMYSTAOE-UHFFFAOYSA-N |
SMILES |
CNC1=NN(C(=O)N1C)C(=O)Cl |
正規SMILES |
CNC1=NN(C(=O)N1C)C(=O)Cl |
同義語 |
1H-1,2,4-Triazole-1-carbonylchloride,4,5-dihydro-4-methyl-3-(methylamino)-5-oxo-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



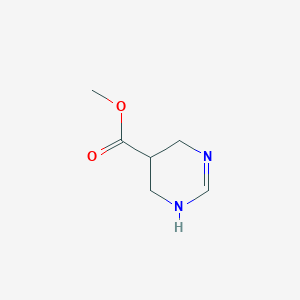
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)
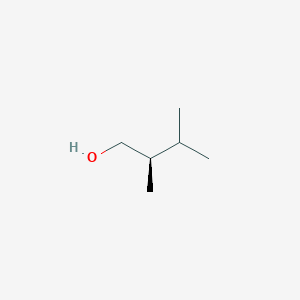
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)
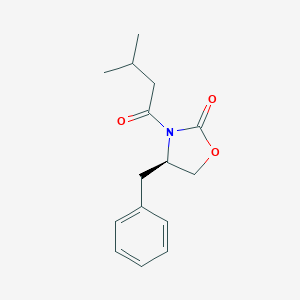



![3-Methylbenz[a]anthracene](/img/structure/B134967.png)
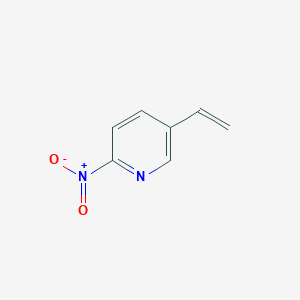
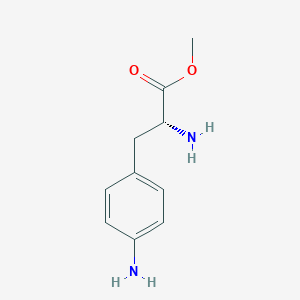
![4-Methylbenz[a]anthracene](/img/structure/B134977.png)
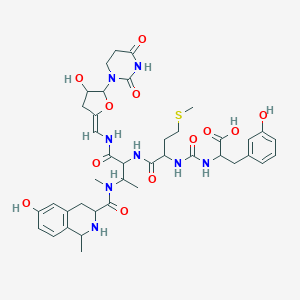
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)